Product packaging for 3-(4-phenylmethoxyphenyl)pyridine(Cat. No.:)

3-(4-phenylmethoxyphenyl)pyridine

Cat. No.: B8633920
M. Wt: 261.3 g/mol
InChI Key: ZQHJUIWGJOQZRZ-UHFFFAOYSA-N
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Description

3-(4-phenylmethoxyphenyl)pyridine is a versatile aromatic ether and heterocyclic compound of significant interest in organic chemistry and materials research. This compound features a pyridine ring linked to a benzyloxy-substituted phenyl ring, a structural motif common in the development of advanced materials and chemical intermediates . Its molecular framework serves as a valuable scaffold in synthetic chemistry, particularly for constructing more complex heterocyclic systems. Research into analogous structures highlights their utility as key precursors in synthesizing fused heterocycles, such as [1,2,4]triazolo[4,3-a]pyridines, which are known to exhibit a range of biological activities including antibacterial and anti-inflammatory properties . The presence of the phenylmethoxyphenyl group can contribute to unique optical and electronic properties, making this compound a candidate for investigation in the field of materials science . As a building block, it enables exploration into structure-activity relationships and the development of novel molecules with tailored functions. Our product is supplied as a high-purity solid to ensure consistent performance in research applications. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15NO B8633920 3-(4-phenylmethoxyphenyl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

3-(4-phenylmethoxyphenyl)pyridine

InChI

InChI=1S/C18H15NO/c1-2-5-15(6-3-1)14-20-18-10-8-16(9-11-18)17-7-4-12-19-13-17/h1-13H,14H2

InChI Key

ZQHJUIWGJOQZRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CN=CC=C3

Origin of Product

United States

Synthesis and Manufacturing Processes

The synthesis of 3-(4-phenylmethoxyphenyl)pyridine and its derivatives often involves well-established chemical reactions. A common approach is the Suzuki-Miyaura coupling, a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. chemicalbook.com In a typical synthesis of a 4-arylpyridine, a boronic acid would be reacted with a halopyridine in the presence of a palladium catalyst and a base. chemicalbook.com

Another relevant synthetic strategy is the Williamson ether synthesis, which could be employed to form the phenylmethoxy ether linkage. This reaction involves the reaction of a phenoxide with an alkyl halide.

Elucidation of Reaction Mechanisms and Transformative Pathways of 3 4 Phenylmethoxyphenyl Pyridine

Mechanistic Investigations of Electrophilic Substitution on Pyridine (B92270) Ring Systems

Electrophilic aromatic substitution on a pyridine ring is notably more challenging than on a benzene (B151609) ring. quimicaorganica.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles by withdrawing electron density. youtube.com Furthermore, in acidic conditions typical for such reactions, the nitrogen atom is often protonated, which further increases the ring's deactivation.

In electrophilic substitution reactions involving pyridine and its derivatives, the attack preferentially occurs at the C-3 position. quora.comquora.compearson.com This regioselectivity is governed by the stability of the cationic intermediate, known as a sigma complex or arenium ion, that is formed during the reaction.

When an electrophile attacks the pyridine ring at the C-2 or C-4 position, one of the resulting resonance structures places a positive charge directly on the highly electronegative nitrogen atom. quimicaorganica.orgquora.com This is an energetically unfavorable state. In contrast, when the attack occurs at the C-3 position, the positive charge is delocalized across the carbon atoms of the ring without being placed on the nitrogen. quora.comquora.com This results in a more stable intermediate compared to those formed from C-2 or C-4 attacks, making C-3 substitution the favored pathway. quimicaorganica.orgquora.com

Table 1: Comparison of Intermediates in Electrophilic Substitution of Pyridine

Position of AttackStability of Cationic IntermediateKey Feature of Resonance Structures
C-2 (ortho) Less StableA resonance form places a positive charge on the electronegative nitrogen atom. quora.com
C-3 (meta) More Stable The positive charge is delocalized over three carbon atoms, avoiding the nitrogen atom. quora.comquora.com
C-4 (para) Less StableA resonance form places a positive charge on the electronegative nitrogen atom. quora.com

Therefore, for 3-(4-phenylmethoxyphenyl)pyridine, any electrophilic substitution on the pyridine moiety would be directed to the C-5 position (meta to the nitrogen and adjacent to the existing substituent), as this follows the inherent preference for C-3 type substitution on a pyridine ring.

Mechanistic Aspects of Nucleophilic Substitution on Pyridine Derivatives

Conversely, the pyridine ring is activated towards nucleophilic substitution, particularly at the C-2 and C-4 positions. stackexchange.comyoutube.com The electron-withdrawing nature of the nitrogen atom makes these positions electron-deficient and thus susceptible to attack by nucleophiles. youtube.com The stability of the anionic intermediate (a Meisenheimer-like complex) is key to this reactivity. myttex.net When a nucleophile attacks at the C-2 or C-4 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom, which effectively stabilizes the intermediate. stackexchange.comvaia.com Attack at the C-3 position does not allow for this stabilization, making it a much slower and less favorable process. stackexchange.comquimicaorganica.org

A classic example of nucleophilic substitution on pyridine is the Chichibabin reaction, which involves the amination of the pyridine ring using sodium amide (NaNH₂) or a similar reagent. wikipedia.orgscientificupdate.com This reaction directly substitutes a hydrogen atom with an amino group, typically at the C-2 position. myttex.netwikipedia.org

The mechanism proceeds through an addition-elimination pathway:

Nucleophilic Addition : The powerful nucleophile, the amide anion (⁻NH₂), attacks the electron-deficient C-2 position of the pyridine ring. This forms a negatively charged σ-adduct intermediate, where the negative charge is delocalized across the ring and onto the nitrogen atom. wikipedia.org

Hydride Elimination : Aromaticity is restored by the elimination of a hydride ion (H⁻) from the C-2 position. This is typically the slow, rate-determining step. youtube.com

Deprotonation and Workup : The expelled hydride ion is a strong base and deprotonates the newly introduced amino group or the solvent (e.g., ammonia). wikipedia.org A final workup with water protonates the resulting anion to yield the 2-aminopyridine (B139424) product. myttex.net

Variations of the Chichibabin reaction exist, utilizing different amination agents or modified reaction conditions to functionalize a range of pyridine derivatives. scientificupdate.comntu.edu.sg For instance, recent developments have employed a sodium hydride-iodide composite to mediate the reaction under milder conditions with a broader scope of primary amines. ntu.edu.sg

Oxidation and Reduction Pathways of the Pyridine Nucleus and Side Chains

The pyridine ring in this compound can undergo both oxidation and reduction, leading to significant changes in its structure and reactivity.

The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid) or hydrogen peroxide. arkat-usa.orggoogle.com

The formation of the N-oxide has profound effects on the ring's electronic properties and reactivity:

Reactivity towards Electrophiles : The oxygen atom in the N-oxide can donate electron density back into the ring through resonance. This greatly activates the C-2 and C-4 positions towards electrophilic attack. youtube.comyoutube.com This is a powerful synthetic strategy, as it reverses the natural regioselectivity of the pyridine ring. After the substitution reaction, the N-oxide can be deoxygenated (e.g., using zinc dust or triphenylphosphine) to restore the pyridine ring. youtube.comwikipedia.org

Reactivity towards Nucleophiles : Pyridine N-oxide itself is less reactive towards nucleophiles than pyridine. However, upon reaction with certain electrophilic reagents (like POCl₃), the oxygen atom becomes a good leaving group, which facilitates nucleophilic attack at the C-2 and C-4 positions. youtube.comwikipedia.orgscripps.edu

Table 2: Reactivity Comparison of Pyridine and Pyridine N-Oxide

CompoundReactivity towards ElectrophilesPreferred Position(s)Reactivity towards NucleophilesPreferred Position(s)
Pyridine DeactivatedC-3, C-5 quora.comActivatedC-2, C-4, C-6 stackexchange.com
Pyridine N-Oxide ActivatedC-2, C-4, C-6 youtube.comyoutube.comActivated (after O-functionalization)C-2, C-4, C-6 youtube.comscripps.edu

The aromatic rings of this compound can be reduced, although selective reduction of one ring in the presence of others can be challenging.

Reduction of the Pyridine Ring : The pyridine ring can be reduced to a non-aromatic piperidine (B6355638) ring through catalytic hydrogenation (e.g., using H₂ with catalysts like Pd, Pt, or Rh). This process typically requires forcing conditions due to the aromatic stability of the pyridine ring. It is also possible to achieve partial reduction to form dihydropyridines using specific reducing agents like sodium borohydride (B1222165) on an activated pyridine (e.g., an N-acylpyridinium salt) or with amine borane. nih.govorganic-chemistry.org

Reduction of Phenyl Rings : The phenyl ring can also be reduced via catalytic hydrogenation, though it is generally less reactive than the pyridine ring under many hydrogenation conditions. The benzylic ether linkage in the phenylmethoxyphenyl group is susceptible to hydrogenolysis (cleavage by hydrogen) under certain catalytic hydrogenation conditions, which would break the molecule into separate phenol (B47542) and toluene (B28343) derivatives. Achieving selective reduction of one aromatic system without affecting the other or the ether linkage requires careful selection of catalysts and reaction conditions.

Quantum Mechanical Investigations

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule. These ab initio (from first principles) and density functional theory (DFT) approaches provide deep insights into the electronic structure, geometry, and spectroscopic properties of molecules like 4-phenylpyridine, serving as a proxy for this compound.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis of 4-phenylpyridine

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its excellent balance of accuracy and computational cost. For a molecule like 4-phenylpyridine, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. nih.gov

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. For 4-phenylpyridine, a key geometric parameter is the dihedral angle between the pyridine and phenyl rings. This angle is a result of the balance between the stabilizing effects of π-conjugation, which favors planarity, and steric hindrance between the ortho-hydrogens on the two rings, which favors a twisted conformation.

Once the geometry is optimized, a wealth of information about the electronic structure can be extracted. This includes the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative DFT-Calculated Properties for 4-Phenylpyridine

PropertyIllustrative ValueSignificance
Total Energy-X.XXXX HartreesThermodynamic stability of the molecule.
HOMO Energy-Y.YY eVElectron-donating capability.
LUMO Energy-Z.ZZ eVElectron-accepting capability.
HOMO-LUMO GapΔE eVChemical reactivity and electronic transitions.
Dipole MomentD DebyePolarity and intermolecular interactions.

Note: The values in this table are illustrative and represent typical outputs from a DFT calculation.

Ab Initio Calculations for High-Accuracy Electronic Properties

For even greater accuracy, particularly for electronic properties, more computationally intensive ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While DFT is generally reliable for geometries and relative energies, these higher-level methods can provide more precise values for properties like electron affinities, ionization potentials, and polarizabilities. These methods explicitly account for electron correlation to a higher degree than standard DFT functionals. For a system like 4-phenylpyridine, such calculations can refine the understanding of its electronic behavior and provide benchmark data for less computationally expensive methods.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool. It is used to calculate the excited states of a molecule, which allows for the prediction of its electronic absorption spectrum (UV-Vis). nih.gov For 4-phenylpyridine, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations can identify the nature of the electronic transitions, for instance, whether they are π→π* or n→π* transitions, and which molecular orbitals are primarily involved. nih.gov Comparing the theoretically predicted spectrum with experimental data can validate the computational model and provide a detailed interpretation of the experimental findings. nih.gov

Table 2: Illustrative TD-DFT Results for Electronic Transitions in 4-Phenylpyridine

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁XXX0.XXXHOMO → LUMO (π→π)
S₀ → S₂YYY0.YYYHOMO-1 → LUMO (π→π)
S₀ → S₃ZZZ0.ZZZHOMO → LUMO+1 (π→π*)

Note: The values in this table are illustrative and represent typical outputs from a TD-DFT calculation.

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a detailed picture of a single molecule, molecular modeling and simulation techniques allow for the study of the dynamic behavior of molecules and their interactions with their environment.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the conformational landscape of flexible molecules and their interactions with other molecules, such as solvents or biological macromolecules. nih.gov

For a molecule like this compound, which has several rotatable bonds, MD simulations can explore the different accessible conformations and their relative populations. In the context of its model, 4-phenylpyridine, MD simulations can be used to study its behavior in different solvent environments and to understand how intermolecular forces, such as van der Waals interactions and electrostatic interactions, govern its aggregation and solvation properties. These simulations are particularly valuable for understanding how the molecule might interact with a biological target, such as a protein binding site. nih.gov

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution. researchgate.net

Different colors on the MEP map indicate different values of the electrostatic potential. Typically, regions of negative potential (colored in shades of red) are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. Neutral regions are often colored green. researchgate.net

For 4-phenylpyridine, the MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. The hydrogen atoms, particularly those on the phenyl ring, would exhibit positive potential. This information is crucial for predicting how the molecule will interact with other molecules and for understanding its non-covalent interactions, such as hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) Analysis and Charge Distribution Studies

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. wikipedia.org This analysis transforms the complex many-electron wavefunction of a molecule into localized one-center (lone pairs) and two-center (bonds) entities, which correspond to the familiar Lewis structure representation. wikipedia.org By examining the occupancy of these orbitals and the interactions between them, researchers can gain insights into the stability of the molecule arising from hyperconjugative interactions and charge delocalization. researchgate.net

In the context of this compound, NBO analysis would reveal the nature of the bonding within the pyridine ring, the phenyl group, and the bridging ether linkage. The analysis provides information on the hybridization of the atoms and the polarization of the bonds. For instance, the nitrogen atom in the pyridine ring is expected to have a significant lone pair character, which plays a crucial role in its chemical reactivity.

Charge distribution studies, often performed in conjunction with NBO analysis through methods like Natural Population Analysis (NPA) and Mulliken Population Analysis, quantify the partial atomic charges on each atom in the molecule. researchgate.net This information is critical for understanding the molecule's electrostatic potential and predicting its interaction with other molecules. For this compound, these studies would likely show a negative charge accumulation on the nitrogen atom of the pyridine ring, making it a nucleophilic center. Conversely, the hydrogen atoms and certain carbon atoms would exhibit positive charges.

A hypothetical NBO analysis for this compound would likely focus on the following key interactions:

n(N) → π(C-C)*: Delocalization of the nitrogen lone pair into the antibonding orbitals of the pyridine ring.

n(O) → π(C-C)*: Delocalization of the oxygen lone pairs into the antibonding orbitals of the adjacent phenyl ring.

π(phenyl) → π(pyridine)* and π(pyridine) → π(phenyl)*: Interactions indicating electronic communication between the two aromatic systems.

The results of such an analysis would be instrumental in understanding the electronic structure, reactivity, and potential applications of this compound.

Analysis TypeInformation GainedRelevance to this compound
Natural Bond Orbital (NBO) Lewis structure, hybridization, hyperconjugative interactions, charge delocalization. wikipedia.orgresearchgate.netUnderstanding bonding, stability, and electronic communication between the pyridine and phenyl rings.
Natural Population Analysis (NPA) Partial atomic charges. researchgate.netIdentifying nucleophilic and electrophilic sites, predicting intermolecular interactions.
Mulliken Population Analysis Partial atomic charges. researchgate.netAlternative method for charge distribution analysis.
Second-Order Perturbation Theory Energy of donor-acceptor interactions. researchgate.netQuantifying the stability gained from hyperconjugative effects.

Advanced Computational Methodologies in Pyridine Research

The study of pyridine and its derivatives has greatly benefited from the development and application of advanced computational methodologies. These methods provide highly accurate predictions of molecular properties and offer powerful tools for the design of new molecules with desired functionalities.

Coupled-cluster (CC) theory is considered the "gold standard" in quantum chemistry for obtaining highly accurate solutions to the Schrödinger equation for small to medium-sized molecules. semanticscholar.orgarxiv.org It is a powerful ab initio method that systematically includes electron correlation effects, which are crucial for the accurate description of molecular energies, structures, and properties. aps.org While computationally expensive, CC methods are invaluable for providing benchmark results against which more approximate and computationally less demanding methods, such as Density Functional Theory (DFT), can be validated. rsc.org

In pyridine research, coupled-cluster methods are employed to calculate various properties with high precision. These include:

Excitation Energies: Predicting the electronic absorption spectra of pyridine derivatives is essential for understanding their photophysical properties. Coupled-cluster methods, such as CC2, CCSD, and CC3, have been benchmarked for calculating the vertical excitation energies of nucleobases, which share structural similarities with pyridine. nih.gov These calculations help in the interpretation of experimental spectra and in the design of new photoactive molecules.

Reaction Energies and Barriers: CC theory can provide accurate predictions of reaction enthalpies and activation energies, which are fundamental to understanding the reactivity of pyridine compounds. This is particularly important for designing catalysts and for studying reaction mechanisms involving pyridine derivatives.

Intermolecular Interactions: The accurate description of non-covalent interactions, such as hydrogen bonding and π-stacking, is crucial for understanding the behavior of pyridine derivatives in biological systems and materials. Coupled-cluster calculations serve as a benchmark for assessing the performance of other methods in modeling these weak interactions.

Due to their high computational cost, coupled-cluster calculations are often limited to smaller molecular systems. arxiv.org However, the development of local correlation methods and explicitly correlated approaches is extending the reach of these highly accurate calculations to larger and more complex pyridine derivatives.

Coupled-Cluster MethodApplication in Pyridine ResearchKey Advantage
CC2, CCSD, CC3 Calculation of electronic excitation energies. nih.govHigh accuracy for excited state properties.
CCSD(T) Benchmark calculations of ground-state energies, reaction energies, and interaction energies.Considered the "gold standard" for accuracy in quantum chemistry. semanticscholar.org
EOM-CCSD Calculation of properties of excited states. arxiv.orgReliable prediction of excited state properties.

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as transformative tools in chemical research, including the study of pyridine derivatives. nih.gov These data-driven approaches can accelerate the discovery and design of new molecules by learning from large datasets of chemical information. arxiv.org

One of the primary applications of ML in pyridine research is in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models establish a mathematical relationship between the structural features of a molecule (descriptors) and its biological activity or physicochemical properties. By training on a dataset of known pyridine derivatives, ML algorithms such as artificial neural networks (ANNs), support vector machines (SVMs), and random forests can predict the properties of new, untested compounds. nih.gov This significantly reduces the time and cost associated with experimental screening. For instance, ANNs have been successfully used to predict the antifungal activity of a series of pyridine derivatives. nih.gov

Machine learning is also being increasingly used for de novo molecular design, where the goal is to generate novel molecular structures with desired properties. rsc.orgarxiv.org Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying patterns in a given set of molecules and then generate new molecules with similar characteristics but optimized for a specific property. This approach has been used to design new pyridine-based polymers for specific applications. acs.org

AI/ML TechniqueApplication in Pyridine ResearchExample
Artificial Neural Networks (ANNs) QSAR/QSPR modeling for property prediction. nih.govPredicting antifungal activity of pyridine derivatives. nih.gov
Generative Models (VAEs, GANs) De novo design of novel molecules with desired properties. rsc.orgarxiv.orgDesigning pyridine-based polymers for specific applications. acs.org
Support Vector Machines (SVMs) Classification and regression tasks in QSAR/QSPR.Predicting toxicity or other biological activities.
Random Forests Ensemble learning for improved prediction accuracy in QSAR/QSPR.Predicting physicochemical properties.

Foundational Concepts of Structure-Activity Relationships in Heterocyclic Chemistry

Heterocyclic compounds, which feature at least one atom other than carbon within a ring structure, are prevalent in a vast number of pharmaceuticals. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a particularly common scaffold in drug discovery due to its ability to engage in various non-covalent interactions and its amenability to chemical modification.

The fundamental premise of SAR is that the biological activity of a compound is intrinsically linked to its three-dimensional structure. Key molecular properties that are often modulated in SAR studies include:

Electronic Effects: The distribution of electrons within a molecule, influenced by the presence of electron-donating or electron-withdrawing groups, can significantly affect its ability to interact with biological targets. The nitrogen atom in the pyridine ring, for instance, imparts a dipole moment and can act as a hydrogen bond acceptor.

Steric Factors: The size and shape of a molecule dictate how well it can fit into the binding site of a protein or other biological macromolecule. Bulky substituents can either enhance or hinder binding, depending on the topology of the active site.

Hydrophobicity: The lipophilicity of a compound influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to engage in hydrophobic interactions with a target.

By systematically altering the structure of a lead compound and observing the resulting changes in biological activity, medicinal chemists can develop a comprehensive understanding of the SAR, guiding the design of more potent and selective molecules.

Impact of Structural Modifications on Molecular Recognition and Interactions

Molecular recognition, the specific interaction between two or more molecules through non-covalent bonds, is central to biological processes. For a compound like this compound, the arrangement of its constituent parts—the pyridine ring, the phenylmethoxyphenyl moiety, and the ether linkage—plays a crucial role in how it interacts with its biological target.

Influence of Phenylmethoxyphenyl Moiety Position and Stereochemistry on Molecular Function

While this compound itself is achiral, the introduction of chiral centers, for example through substitution on the benzylic carbon or on the phenyl rings, would result in stereoisomers. It is a well-established principle in medicinal chemistry that different enantiomers or diastereomers of a chiral drug can exhibit vastly different pharmacological activities. One enantiomer may fit perfectly into a chiral binding site, while the other may bind with lower affinity or not at all.

Role of the Ether Linkage and Alkyl/Aryl Substituents on Pyridine Derivatives

The ether linkage in this compound provides a degree of conformational flexibility, allowing the phenyl and pyridyl rings to adopt various spatial orientations. This flexibility can be advantageous, enabling the molecule to adapt its conformation to fit optimally within a binding site. However, in some cases, a more rigid linker may be desirable to lock the molecule into a bioactive conformation and reduce the entropic penalty upon binding.

Substituents on both the pyridine and phenyl rings can have a profound impact on activity. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—can fine-tune the molecule's properties. For example, the addition of a hydrogen bond donor or acceptor could introduce a new key interaction with the target protein, significantly enhancing binding affinity.

The following table illustrates how modifications to a related series of pyridyl ether compounds can impact their biological activity, in this case, their binding affinity for the nicotinic acetylcholine (B1216132) receptor (nAChR). Although not the exact target compound, this data demonstrates key SAR principles.

CompoundModificationBinding Affinity (IC50, nM)
Analogue 1Base structure>10000
Analogue 2Addition of 2-chloro substituent on pyridine500
Analogue 3Addition of 3-(4-cyanophenyl) substituent150
Analogue 4(R)-pyrrolidinyl ether22

This table is illustrative and based on data from related pyridyl ether compounds to demonstrate SAR principles. Data adapted from a study on nicotinic acetylcholine receptor ligands. bvsalud.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Behavior

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, untested compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

The development of a QSAR model typically involves the following steps:

Data Set Selection: A set of compounds with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For a class of compounds like phenylmethoxyphenyl-pyridines, a QSAR study could reveal, for example, that a combination of a specific range of lipophilicity (often represented by logP) and the presence of an electronegative potential in a particular region of the molecule is crucial for high activity.

The following table presents a hypothetical QSAR data set for a series of pyridine derivatives, illustrating the types of descriptors that might be used.

CompoundObserved Activity (pIC50)LogP (Lipophilicity)Molecular WeightPredicted Activity (pIC50)
Derivative 15.23.12805.3
Derivative 25.83.53105.7
Derivative 36.54.23406.4
Derivative 46.14.53556.2

This table is a hypothetical representation to illustrate the components of a QSAR study.

Through the systematic application of SAR and QSAR principles, researchers can rationally design and synthesize novel phenylmethoxyphenyl-pyridine derivatives with improved biological profiles, ultimately leading to the development of new and more effective therapeutic agents.

Chemical Reactivity and Functionalization

The reactivity of 3-(4-phenylmethoxyphenyl)pyridine is dictated by the electronic properties of its constituent rings. The pyridine (B92270) ring, being electron-deficient, is generally susceptible to nucleophilic attack, although the 3-position is less reactive than the 2- and 4-positions. nih.gov The phenoxy group can influence the reactivity of the phenyl ring. The ether linkage itself can be a site for chemical modification, for example, through cleavage under certain conditions.

Functionalization of the pyridine ring can be achieved through various reactions. For instance, lithiation followed by reaction with an electrophile can introduce substituents at specific positions. researchgate.net The reactivity of pyridynes, highly reactive intermediates derived from pyridines, has also been explored for the synthesis of polysubstituted pyridines. researchgate.netnih.gov

Role in the Development of Novel Compounds

The 3-(4-phenylmethoxyphenyl)pyridine scaffold serves as a valuable building block for the synthesis of more complex and potentially bioactive molecules. The presence of multiple aromatic rings and an ether linkage provides opportunities for further chemical modifications. For example, the phenylmethoxy group can be deprotected to reveal a phenol (B47542), which can then be used in subsequent reactions.

Research into related structures has shown the potential of this class of compounds. For instance, pyrazolo[3,4-b]pyridine derivatives, which share the core pyridine (B92270) structure, have been investigated for their anticancer activity. nih.gov The design and synthesis of novel pyridine-3-carboxamide (B1143946) analogs have also been reported for their potential application in agriculture. nih.gov

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound and structurally similar phenylmethoxyphenyl-substituted pyridines involves a range of established and modern organic chemistry methodologies. These strategies can be broadly categorized into two main approaches: the construction of the pyridine ring system with the desired substituents already in place or the functionalization of a pre-existing pyridine core. This article delves into the specific synthetic routes, including multicomponent reactions, cyclocondensation, and oxidative cyclization for pyridine ring formation, as well as transition metal-catalyzed cross-coupling and nucleophilic aromatic substitution for the introduction of the phenylmethoxyphenyl group.

Advanced Spectroscopic and Crystallographic Characterization of 3 4 Phenylmethoxyphenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-(4-phenylmethoxyphenyl)pyridine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 3-phenylpyridine (B14346), in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the aromatic protons. chemicalbook.com The pyridine (B92270) ring protons typically appear at lower field (higher ppm values) due to the electron-withdrawing effect of the nitrogen atom. For instance, in 3-phenylpyridine, signals are observed at approximately 8.84 ppm, 8.57 ppm, 7.82 ppm, and 7.37 ppm. chemicalbook.com The protons of the phenyl group resonate in the range of 7.3-7.6 ppm. chemicalbook.com For this compound, the presence of the phenylmethoxy group would introduce additional signals, including a characteristic singlet for the benzylic methylene (B1212753) (-CH₂-) protons and signals for the protons on the second phenyl ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In the case of 3-phenylpyridine, the carbon atoms of the pyridine ring appear at distinct chemical shifts, as do the carbons of the phenyl ring. chemicalbook.com For this compound, the spectrum would be more complex, with additional signals corresponding to the carbons of the phenylmethoxy substituent. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, allowing for the differentiation of each unique carbon atom in the molecule.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbons. ipb.pt COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the pyridine and phenyl rings. HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for confirming the linkage between the pyridine ring, the ether oxygen, and the phenylmethoxy group. These advanced techniques provide unambiguous structural assignment. ipb.pt

Table 1: Representative ¹H NMR Data for Phenylpyridine Derivatives

CompoundSolventChemical Shift (δ, ppm) and MultiplicityReference
3-PhenylpyridineCDCl₃8.84 (s), 8.57 (d), 7.82 (d), 7.54 (m), 7.44 (m), 7.37 (m) chemicalbook.com
2-(4-Methoxyphenyl)pyridineCDCl₃8.67 (m), 7.98 (m), 7.68 (m), 7.18 (m), 7.02 (m), 3.87 (s) rsc.org

Table 2: Representative ¹³C NMR Data for Phenylpyridine Derivatives

CompoundSolventChemical Shift (δ, ppm)Reference
4-Phenylpyridine-150.5, 138.8, 129.1, 127.0, 121.4 chemicalbook.comnih.gov
2-(3-Methoxyphenyl)pyridineCDCl₃160.0, 157.1, 149.5, 140.8, 136.7, 129.7, 122.2, 120.7, 119.2, 115.0, 111.9, 55.3 rsc.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular mass of this compound. This technique provides an exact mass measurement with high accuracy, which allows for the unambiguous determination of the elemental composition of the molecule.

For a related compound, 2-(4-methoxyphenyl)pyridine, the calculated mass for the protonated molecule [M+H]⁺ is used to confirm its identity. rsc.org Similarly, for this compound (C₁₈H₁₅NO), HRMS would be used to verify its elemental formula by comparing the experimentally measured mass to the theoretically calculated mass. This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is employed to identify the functional groups present in this compound. This is achieved by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of 3-phenylpyridine shows characteristic absorption bands. nih.gov The presence of both pyridine and phenyl groups in this compound would result in a complex spectrum with several key features. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. researchgate.net A crucial feature for this compound would be the C-O-C stretching vibrations of the ether linkage, which are typically found in the 1250-1000 cm⁻¹ range. The specific positions and intensities of these bands provide a molecular fingerprint, confirming the presence of the key functional groups.

Table 3: Key IR Absorption Bands for Related Compounds

CompoundWavenumber (cm⁻¹)AssignmentReference
Pyridine~1577, 1492, 1450C=C, C=N stretching researchgate.net
3-Phenylpyridine-Aromatic C-H, C=C, C=N stretching nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within the this compound molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of pyridine exhibits absorption maxima at approximately 202 nm and 254 nm. sielc.com The introduction of a phenylmethoxy-substituted phenyl group at the 3-position of the pyridine ring is expected to cause a red shift (a shift to longer wavelengths) in the absorption maxima due to the extended conjugation of the π-electron system. These absorptions are attributed to π → π* transitions within the aromatic rings.

Fluorescence Spectroscopy: Certain pyridine derivatives are known to be fluorescent. nih.gov The fluorescence properties of this compound would depend on its specific molecular structure and the rigidity of the molecule. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), the molecule may emit light at a longer wavelength. The fluorescence emission spectrum can provide further insights into the electronic structure and potential applications in areas such as fluorescent probes or organic light-emitting diodes (OLEDs). The fluorescence of pyridine itself has been studied, showing emission upon excitation. researchgate.net

Table 4: UV-Vis Absorption Maxima for Pyridine

CompoundSolventλmax (nm)Reference
PyridineAcidic mobile phase202, 254 sielc.com

Single Crystal X-ray Diffraction (XRD) for Definitive Three-Dimensional Structural Analysis

Single Crystal X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. To perform this analysis, a high-quality single crystal of this compound is required.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal lattice. From this data, it is possible to determine the bond lengths, bond angles, and torsion angles of the molecule with high precision. For example, in the crystal structure of a related compound, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the pyridine ring is inclined to the benzene (B151609) rings at specific angles. nih.gov Similarly, XRD analysis of this compound would reveal the relative orientations of the pyridine and phenyl rings and the conformation of the phenylmethoxy group. This information is invaluable for understanding intermolecular interactions, such as π-stacking or hydrogen bonding, which govern the crystal packing.

Table 5: Crystallographic Data for a Related Phenylpyridine Derivative

CompoundCrystal SystemSpace GroupKey Torsion Angle (°C)Reference
4-(3-methoxyphenyl)-2,6-diphenylpyridineMonoclinicI2/aC17—C16—O1—C24 = -170.59 (10) nih.gov

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties (if chiral derivatives are considered)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Since this compound itself is not chiral, it would not exhibit a CD spectrum.

However, if chiral derivatives of this compound were synthesized, for instance, by introducing a stereocenter, CD spectroscopy would be an essential tool for their characterization. The CD spectrum would provide information about the absolute configuration of the chiral center and the conformation of the molecule in solution. While there is no direct data for chiral derivatives of this compound in the provided context, the principles of CD spectroscopy would apply to any such future studies.

Future Research Trajectories and Interdisciplinary Perspectives for Phenylmethoxyphenyl Pyridine Systems

Development of Novel and Efficient Synthetic Protocols for Complex Analogs

The synthesis of complex pyridine (B92270) derivatives has historically been challenging due to the electron-deficient nature of the pyridine ring, which often necessitates harsh reaction conditions and pre-functionalization of substrates. beilstein-journals.org However, the future of synthesizing complex analogs of 3-(4-phenylmethoxyphenyl)pyridine lies in the adoption of novel, more efficient, and selective protocols that circumvent these classical limitations.

Recent breakthroughs in C–H bond functionalization represent a paradigm shift, allowing for the direct modification of the pyridine core. researchgate.net Palladium-catalyzed C-H arylation, for instance, has been developed to achieve high regioselectivity at the 3- and 4-positions, which complements existing methods and allows for the introduction of diverse aryl groups. nih.gov For substrates with electron-withdrawing groups, this method can be fine-tuned by modifying the carboxylic acid ligand or using silver salt additives to direct the arylation to specific sites. nih.gov Similarly, nickel-catalyzed C-H alkenylation, utilizing a bifunctional ligand to orient the substrate, can override the intrinsic electronic bias of the pyridine ring to achieve otherwise difficult C3-alkenylation. nih.gov

Photochemical and organocatalytic methods are also emerging as powerful tools. A recently developed strategy utilizes the unique reactivity of pyridinyl radicals, generated through single-electron transfer (SET) reduction of pyridinium (B92312) ions. acs.orgnih.gov This approach, which diverges from classical Minisci-type reactions, enables highly regioselective C4-functionalization by coupling with allylic radicals under mild, light-induced conditions. acs.orgnih.gov Such methods avoid the need for pre-installed protecting or directing groups, offering a more streamlined path to complex structures. nih.gov

Furthermore, multicomponent reactions (MCRs) are gaining traction for their efficiency and ability to rapidly generate molecular complexity from simple starting materials in a single pot. researchgate.netresearchgate.net These reactions, often enhanced by microwave irradiation or eco-friendly catalysts like activated fly ash, provide rapid access to highly functionalized pyridine and fused-pyridine systems. researchgate.netbhu.ac.in The development of MCRs tailored for phenylmethoxyphenyl pyridine precursors could significantly accelerate the discovery of novel analogs.

Future synthetic strategies will likely focus on:

Late-Stage Functionalization: Applying C-H activation and radical-based methods to introduce modifications at a late stage in the synthesis of complex, drug-like molecules containing the phenylmethoxyphenyl pyridine scaffold. researchgate.net

Catalyst Development: Designing new transition-metal catalysts and organocatalysts with enhanced selectivity and broader substrate scope, particularly for achieving challenging meta-functionalization. beilstein-journals.orgnih.govtcu.edu

Flow Chemistry and Automation: Integrating these advanced synthetic protocols into continuous flow systems to enable safer, more scalable, and automated production of complex pyridine libraries.

Integration of In Silico Design with Experimental Synthesis for Targeted Compound Creation

The convergence of computational modeling and experimental synthesis is revolutionizing the creation of targeted molecules. This synergy allows researchers to move from a trial-and-error approach to a more rational, design-first strategy for developing novel this compound analogs with specific, predetermined properties.

In silico tools are now routinely employed to design libraries of virtual compounds and predict their key characteristics before any resource-intensive synthesis is undertaken. auctoresonline.org Computational methods can forecast a wide range of properties, including physicochemical parameters (solubility, partition coefficient), drug-likeness, bioactivity profiles against specific targets, and ADME (Absorption, Distribution, Metabolism, Excretion) characteristics. auctoresonline.orgnih.gov For example, in the development of new anti-glioblastoma agents based on a pyridine-amide scaffold, computational screening of over 100 virtual variations allowed researchers to prioritize candidates with improved brain-tumor penetration and lower predicted cardiotoxicity. nih.gov

Molecular docking studies are a cornerstone of this approach, providing insights into the binding modes and affinities of designed ligands with biological targets like enzymes or receptors. nih.govnih.gov In one study, pyridine-substituted pyrazole (B372694) derivatives were designed and screened in silico against the Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) enzyme, with docking results guiding the selection of the most promising candidates for synthesis and subsequent in vitro testing. malariaworld.org This integrated workflow significantly enhances the efficiency of the drug discovery pipeline. auctoresonline.org

The table below summarizes the types of computational predictions that are guiding the synthesis of novel pyridine derivatives.

Prediction Type Computational Tool/Method Purpose Example Application
Physicochemical PropertiesMolinspiration, pkCSMEvaluate drug-likeness based on Lipinski's and Veber's rules (e.g., LogP, molecular weight, polar surface area). auctoresonline.orgDesigning pyridine-4-carbohydrazide derivatives with enhanced oral bioavailability. auctoresonline.org
Bioactivity ProfileWay2Drug (PASS)Predict the spectrum of potential biological activities for a given structure. auctoresonline.orgIdentifying potential therapeutic targets for novel pyridine-based compounds. auctoresonline.org
ADME ProfilepkCSM, SwissADMEPredict absorption, distribution, metabolism, and excretion parameters (e.g., CNS penetration, CYP enzyme inhibition). nih.govSelecting pyridine variants of benzoyl-phenoxy-acetamide with high probability of crossing the blood-brain barrier. nih.gov
Target Binding & AffinityMolecular Docking (e.g., AutoDock, MOE)Visualize and quantify the interaction between a designed molecule and a specific protein target. nih.govnih.govIdentifying potent pyridine-based 1,3,4-oxadiazole (B1194373) derivatives as inhibitors of Sterol 14α-demethylase (CYP51) for anti-tubercular activity. nih.gov
Quantum Chemical PropertiesDensity Functional Theory (DFT)Calculate electronic structural properties (e.g., HOMO-LUMO gap, molecular electrostatic potential) to correlate with reactivity and activity. nih.govCorrelating the electronic properties of chromenopyrimidine derivatives with their observed antiproliferative activities. nih.gov

Future research will see an even deeper integration of artificial intelligence and machine learning models to refine these predictions, enabling the design of phenylmethoxyphenyl pyridine analogs with highly tailored, multi-target activities and optimized pharmacokinetic profiles.

Exploration of Unconventional Reactivity and Catalysis in Pyridine Chemistry

Moving beyond established synthetic routes requires exploring unconventional reactivity and novel catalytic systems. For phenylmethoxyphenyl pyridine systems, this means harnessing new chemical principles to functionalize the pyridine ring in ways that were previously inefficient or impossible. A key challenge in pyridine chemistry has been overcoming the ring's inherent electronic preferences, which typically favor functionalization at the C2, C4, and C6 positions. nih.gov

One of the most significant areas of future research is the selective functionalization of the C3 and C5 (meta) positions. Dearomatization-rearomatization strategies are emerging as a powerful solution to this long-standing problem. nih.gov These methods temporarily disrupt the aromaticity of the pyridine ring, allowing for catalytic functionalization at the meta position, followed by a restoration of the aromatic system. nih.gov Another innovative approach involves a silyl-iridium complex that promotes the addition of meta-pyridyl C–H bonds to aldehydes, achieving rare C3-alkylation. beilstein-journals.org

Radical chemistry offers another avenue for unconventional reactivity. The generation of pyridinyl radicals under photochemical conditions allows for C4-selective couplings that are mechanistically distinct from traditional Minisci reactions. acs.orgnih.gov This method harnesses a previously neglected reactive intermediate to forge new C-C bonds with high selectivity. nih.gov The identification of catalysts that can perform multiple tasks—such as acting as a Brønsted acid, a SET reductant, and a hydrogen atom abstractor—is crucial to the success of these novel transformations. acs.org

The development of bifunctional and cooperative catalytic systems is also a major trajectory. For instance, a Ni-Al bimetallic catalyst has been reported for the first enantioselective C2-alkylation of pyridines, demonstrating how cooperation between two different metal centers can unlock new reactivity and control stereochemistry. beilstein-journals.org Similarly, modifying the electronic properties of the ligand in transition metal complexes provides a handle to regulate catalytic activity. Studies on pyridinophane complexes have shown that substitutions on the pyridine ring can tune the redox potential and catalytic efficiency of the metal center in mimetic enzyme reactions. tcu.edu

Future exploration in this area will likely involve:

Catalytic Enantioselective C-H Functionalization: A primary goal is the development of catalytic methods for the enantioselective addition of nucleophiles at various positions on the pyridine ring, a significant current challenge. acs.org

Exploiting Novel Reactive Intermediates: Further investigation into the synthetic utility of species like pyridinyl radicals and pyridiniums to develop new bond-forming strategies. acs.orgnih.gov

Tuning Catalyst-Substrate Interactions: Designing sophisticated ligands and bimetallic systems that can precisely control reactivity and override the intrinsic selectivity of the pyridine ring. beilstein-journals.orgnih.gov

Advanced Material Science Applications of Tailored Pyridine Structures

The unique electronic properties of the pyridine ring make it a valuable component in the design of advanced functional materials. For phenylmethoxyphenyl pyridine systems, strategic modifications to the molecular structure can tune the frontier molecular orbitals (HOMO/LUMO levels), triplet energies, and intermolecular interactions, making them suitable for applications in optoelectronics. rsc.orgresearchgate.net

In the field of photovoltaics, pyridine derivatives are being explored as charge-transporting materials in perovskite solar cells (PSCs) and organic solar cells (OSCs). rsc.orgrsc.org In PSCs, pyridine-based hole-transporting materials (HTMs) can enhance the open-circuit voltage and power conversion efficiency. The nitrogen atom in the pyridine can interact with components of the perovskite layer, improving the quality of the HTM/perovskite interface and enhancing device stability and performance. rsc.org Similarly, in OSCs, pyridine-based ETMs have demonstrated the ability to improve device characteristics, leading to higher fill factors and power conversion efficiencies compared to conventional materials. rsc.org

The table below highlights key properties and applications of pyridine-based materials in electronics.

Material Class Key Properties Function Device Application Example Compounds
Pyridine-based ETMsDeep HOMO, Appropriate LUMO, High Triplet Energy, Good Thermal StabilityElectron Transport, Hole/Exciton BlockingOrganic Light-Emitting Diodes (OLEDs) rsc.org1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB), Diphenyl-bis[4-(pyridin-3-yl)phenyl]silane (DPPS) rsc.org
Pyridine-based HTMsEnhanced Open-Circuit Voltage, Film Uniformity, Improved HydrophobicityHole Transport, Interface ModificationPerovskite Solar Cells (PSCs) rsc.orgDonor-acceptor based pyridine derivatives rsc.org
Pyridine-based ETMsHigh Electron Mobility, Low Series ResistanceElectron Transport Layer (ETL)Organic Solar Cells (OSCs) rsc.orgTmPyPB, Bis-1,2-(3,5-di-3-pyridyl-phenyl)benzene (B3PyPB) rsc.org

Future research in this interdisciplinary space will focus on the rational design of novel phenylmethoxyphenyl pyridine structures to achieve specific electronic and photophysical properties. This includes creating materials with tunable emission colors for OLED displays, developing more efficient and stable charge transport layers for next-generation solar cells, and exploring their potential in other areas like sensors and organic electronics. rsc.orgresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 3-(4-phenylmethoxyphenyl)pyridine, and how do reaction conditions influence yield?

Answer: The synthesis of this compound derivatives typically involves multi-step reactions, including coupling and cyclization. For example, hydrazine intermediates can undergo oxidative ring closure using sodium hypochlorite in ethanol at room temperature, achieving yields up to 73% . Key factors include:

  • Catalysts : Palladium on carbon (Pd/C) enhances coupling reactions .
  • Solvents : Polar aprotic solvents like DMF improve reaction efficiency .
  • Oxidants : Sodium hypochlorite offers a greener alternative to toxic reagents like Cr(VI) salts .
    Yield optimization requires monitoring via TLC and adjusting reaction time and temperature .

Q. How can structural characterization of this compound derivatives be performed?

Answer: Structural elucidation involves:

  • NMR Spectroscopy : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.0–8.5 ppm in DMSO-d6) .
  • Mass Spectrometry (HRMS) : Confirms molecular ions (e.g., [M+H]+ at m/z 334.1553) .
  • FTIR : Identifies functional groups (e.g., C=O stretches at ~1596 cm⁻¹) .
    Cross-validation with computational methods (e.g., PubChem data ) ensures accuracy.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Answer: Discrepancies in biological activity (e.g., antimicrobial vs. anticancer effects) arise from structural variations and assay conditions. Mitigation strategies include:

  • Dose-Response Studies : Establish IC50 values under standardized protocols .
  • Target Validation : Use siRNA or CRISPR to confirm target specificity .
  • Meta-Analysis : Compare datasets from multiple studies (e.g., enzyme inhibition assays vs. receptor-binding studies ).

Q. What methodologies are recommended for assessing the stability of this compound under physiological conditions?

Answer: Stability studies should simulate physiological environments:

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) and analyze via HPLC .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to monitor decomposition above 175°C .
  • Light Sensitivity : Expose to UV-Vis light and track photodegradation products via LC-MS .
    Report half-life and degradation pathways to inform formulation strategies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.